4-Bromophenyl methylsulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

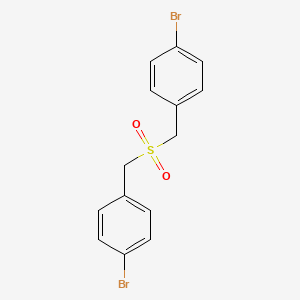

4-Bromophenyl methylsulfone (C₇H₇BrO₂S) is an organosulfur compound characterized by a sulfonyl group (-SO₂-) attached to a methyl group and a para-substituted bromophenyl ring. It serves as a key intermediate in medicinal chemistry and materials science due to its electron-withdrawing sulfonyl group and bromine’s halogen bonding capabilities. The compound is synthesized via nucleophilic substitution or oxidation reactions, often involving precursors like (4-bromophenyl)methanesulfonyl chloride (CAS 53531-69-4) . Its molecular weight is 235.10 g/mol, with distinct spectroscopic signatures in FTIR (C-SO₂ stretching at ~1150–1300 cm⁻¹) and NMR (δ ~3.0–4.0 ppm for methyl-SO₂) .

Applications De Recherche Scientifique

Pharmaceutical Development

4-Bromophenyl methylsulfone serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its applications include:

- Anti-inflammatory and Analgesic Drugs : It is instrumental in developing compounds that exhibit anti-inflammatory properties, making it significant in pain management therapies .

- Antimicrobial Agents : Research has indicated that derivatives of this compound demonstrate antimicrobial activity against various pathogens, including Gram-positive bacteria .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of novel compounds derived from this compound. The results indicated that specific derivatives showed significant toxicity at concentrations below 50 µg/mL, highlighting their potential as effective antimicrobial agents.

| Compound | Toxicity (LC50) | Antimicrobial Activity |

|---|---|---|

| Compound A | High | Significant |

| Compound B | Moderate | Better than chloro-derivative |

| Compound C | Low (<50 µg/mL) | None |

Organic Synthesis

In organic chemistry, this compound is frequently used to prepare sulfonamide derivatives. This compound's reactivity allows it to participate in various chemical reactions, contributing to the development of new synthetic pathways.

- Sulfonamide Derivatives : It is essential for synthesizing sulfonamides, which are valuable in medicinal chemistry due to their diverse pharmacological properties .

Material Science

The compound finds applications in material science, particularly in the formulation of specialty polymers and resins. Its incorporation enhances thermal stability and chemical resistance, making it suitable for high-performance materials.

- Polymer Applications : this compound is utilized to produce aromatic polysulfones, which are critical in manufacturing durable materials used in various industrial applications .

Agricultural Chemicals

In agriculture, this compound plays a role in synthesizing agrochemicals such as herbicides and fungicides. Its application contributes to improved crop protection strategies.

- Agrochemical Synthesis : The compound's ability to form stable intermediates makes it valuable for developing effective agricultural products aimed at pest management .

Research Reagents

As a reagent, this compound is employed in laboratory experiments to study reaction mechanisms and develop new synthetic methodologies. Its versatility allows researchers to explore various chemical transformations.

Case Study: Biocatalysis Applications

Recent research has focused on utilizing biocatalysts to synthesize derivatives from this compound. Enzymatic processes have shown improved yields and selectivity for biologically active compounds, indicating potential pathways for pharmaceutical development.

Q & A

Q. Basic: What are the standard synthetic routes for 4-bromophenyl methylsulfone, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via sulfonylation or nucleophilic substitution. A common approach involves reacting 4-bromophenylthiol with methylating agents like methyl iodide in the presence of oxidizing agents (e.g., H₂O₂) to form the sulfone . Advanced methods include coupling reactions using methylsulfone as a terminal group, as seen in Scheme 2 of , where methylsulfone is incorporated under high-temperature (110–120°C) and prolonged reaction times (8–12 h) . Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control to avoid side reactions, and catalyst selection (e.g., CuI in cross-coupling reactions) .

Table 1: Synthetic Methods and Conditions

| Method | Reagents/Conditions | Yield/Outcome | Reference |

|---|---|---|---|

| Sulfonylation | 4-Bromophenylthiol, CH₃I, H₂O₂, base | High purity (>95%) | |

| Cross-Coupling | CuI, K₂CO₃, DMF, 180°C, 4 h | Intermediate for inhibitors |

Q. Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

X-ray crystallography is critical for confirming bond angles, torsional conformations, and intermolecular interactions. For example, provides full crystallographic data for a related compound (N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea), including space group P21/n and unit cell parameters, which can guide refinement of methylsulfone analogs . Contradictions arise in polymorph studies (e.g., ), where identical compounds exhibit divergent mechanical properties (elastic vs. brittle). Refinement statistics (e.g., R1 values <5%) and disorder modeling (e.g., bromine atom positions in ) are key to resolving discrepancies .

Q. Advanced: What methodologies are used to evaluate this compound’s role in biological systems, such as enzyme inhibition?

Answer:

In drug design, methylsulfone-terminated compounds are evaluated for metabolic stability and target binding. highlights its use in LpxC inhibitors, where terminal methylsulfone groups improve metabolic stability (e.g., compounds 22b/22c in Table 3, surpassing CHIR-090 in stability assays) . Assays include:

- Enzyme inhibition : IC₅₀ measurements via fluorescence quenching.

- Metabolic stability : Liver microsome incubation with LC-MS analysis .

- Cellular permeability : Caco-2 monolayer assays.

Table 2: Biological Evaluation Parameters

| Assay Type | Key Metrics | Reference |

|---|---|---|

| Metabolic Stability | Half-life (t₁/₂) in liver microsomes | |

| Enzyme Inhibition | IC₅₀, Ki values |

Q. Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm methylsulfone (–SO₂–CH₃) protons (δ ~3.1 ppm) and aromatic bromine coupling patterns .

- HPLC-MS : For purity assessment (>95% by area normalization) and molecular ion detection ([M+H]⁺ = 235.10 m/z) .

- XRD : Monoclinic crystal system identification (e.g., P21/n symmetry in ) .

Q. Advanced: How do polymorphic forms of 4-bromophenyl derivatives affect material properties, and how are these characterized?

Answer:

Polymorphs of 4-bromophenyl derivatives () exhibit divergent mechanical behaviors (elastic, brittle, or plastic) due to crystal packing differences. Characterization involves:

- Single-crystal XRD : To compare unit cell parameters (e.g., ’s co-crystal vs. pure form).

- DSC/TGA : Melting point (mp 102–105°C for the sulfone; ) and thermal stability analysis .

- Nanomechanical testing : Reversible bending in elastic polymorphs vs. fracture in brittle forms .

Q. Basic: What safety protocols are advised for handling this compound in laboratory settings?

Answer:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (H313/H333 warnings; ) .

- Ventilation : Use fume hoods to avoid inhalation.

- Waste disposal : Segregate halogenated waste for professional treatment ( ) .

Q. Advanced: How should researchers address contradictions in reported data (e.g., polymorph composition or reactivity)?

Answer:

- Data triangulation : Cross-validate XRD, NMR, and MS data (e.g., ’s re-refinement proving co-crystal vs. pure compound) .

- Reproducibility checks : Replicate synthesis under controlled conditions (e.g., solvent purity, humidity).

- Statistical analysis : Apply R-values and electron density maps to resolve crystallographic ambiguities .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen-Substituted Phenyl Methylsulfones

3-Bromophenyl Methylsulfone

A structural isomer with bromine at the meta position (CAS 34896-80-5), this compound shares the molecular formula C₇H₇BrO₂S but exhibits altered physicochemical properties. The para-bromo substitution in 4-bromophenyl methylsulfone enhances symmetry, leading to higher crystallinity and melting point compared to the meta isomer. Bioactivity differences are also notable; para-substituted derivatives often show superior binding affinity in receptor-ligand interactions due to optimized steric and electronic profiles .

4-Bromo-3-fluorophenyl Methylsulfone

This analog (C₇H₆BrFO₂S, CAS 1032825-02-7) introduces fluorine at the meta position, reducing molecular weight to 253.09 g/mol. Fluorine’s electronegativity increases the sulfonyl group’s electron-withdrawing effect, enhancing reactivity in nucleophilic aromatic substitution. However, the bromine-fluorine synergy may reduce metabolic stability compared to the mono-halogenated this compound .

Non-Brominated Sulfones

Phenyl Methylsulfone

Without bromine, phenyl methylsulfone (C₇H₈O₂S) lacks halogen-induced polarity, resulting in lower boiling points and reduced bioactivity. For instance, bromine’s presence in this compound improves lipophilicity (logP ~2.5 vs. ~1.8 for phenyl methylsulfone), enhancing membrane permeability in antimicrobial assays .

4-Chlorophenyl Methylsulfone

Replacing bromine with chlorine (C₇H₇ClO₂S) reduces molecular weight (214.65 g/mol) and polarizability. While chlorine’s smaller size improves solubility, bromine’s higher atomic radius in this compound facilitates stronger halogen bonding, critical in crystal engineering and protein-ligand interactions .

Functional Comparisons in Bioactivity

Antimicrobial Activity

This compound derivatives, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, demonstrate potent activity against Gram-positive pathogens (e.g., Enterococcus faecium biofilm IC₅₀ < 10 μM). The bromophenyl group enhances target binding via hydrophobic interactions, outperforming chlorinated analogs (IC₅₀ ~15–20 μM) .

Enzyme Inhibition

In monoacylglycerol lipase (MGL) inhibition, N-(4-bromophenyl)maleimide (IC₅₀ = 4.37 μM) shows comparable potency to iodine-substituted analogs (IC₅₀ = 4.34 μM), indicating halogen size has minimal impact. However, bromine’s moderate electronegativity balances steric bulk and electronic effects, optimizing inhibition .

Antioxidant Capacity

4-Bromophenyl sulfonyl derivatives exhibit moderate antioxidant activity in DPPH assays (EC₅₀ ~50–60 μM), weaker than phenolic antioxidants (EC₅₀ ~10–20 μM). The electron-withdrawing sulfonyl group reduces radical scavenging efficiency compared to hydroxyl or methoxy substituents .

Metabolic and Toxicological Profiles

This compound’s methylsulfone moiety is metabolized into glucuronide conjugates, facilitating renal excretion. However, bromine’s persistence may lead to bioaccumulation, contrasting with faster-cleared fluorinated analogs. In Daphnia magna toxicity assays, 4-bromophenyl derivatives exhibit LC₅₀ values > 100 mg/L, indicating low acute toxicity compared to chlorinated sulfones (LC₅₀ ~50–70 mg/L) .

Méthodes De Préparation

Sulfonation-Alkylation Method

Reaction Mechanism and Conditions

This method involves the reduction of 4-bromobenzenesulfonyl chloride to sodium 4-bromobenzenesulfinate, followed by methylation with methyl sulfate. The general reaction sequence is:

-

Reduction :

4-BrC6H4SO2Cl+Na2SO3→4-BrC6H4SO2Na+NaCl+SO2 -

Methylation :

4-BrC6H4SO2Na+(CH3)2SO4→4-BrC6H4SO2CH3+Na2SO4

Key Steps and Optimization:

-

Reduction : Conducted in water with sodium bicarbonate at reflux (100°C) for 4 hours .

-

Methylation : Methyl sulfate is added dropwise at 40–45°C to avoid exothermic side reactions. Post-reaction reflux (1 hour) ensures completeness.

-

Workup : Cooling precipitates the product, which is filtered and washed with water.

Experimental Data:

Advantages :

-

Utilizes inexpensive reagents (e.g., sodium sulfite).

-

Scalable to industrial production with minimal purification steps.

Limitations :

-

Requires careful temperature control during methylation.

-

Generates sodium sulfate byproduct, necessitating waste management.

Oxidation of 4-Bromothioanisole

Reaction Mechanism and Conditions

This method oxidizes 4-bromothioanisole (4-bromo phenyl methyl sulfide) to the corresponding sulfone using sodium periodate (NaIO₄) and a ruthenium-carbon (Ru-C) catalyst:

4-BrC6H4SCH3NaIO4,Ru-C4-BrC6H4SO2CH3

Key Steps and Optimization:

-

Catalyst System : Ru-C (0.5 mol%) enhances oxidation efficiency while minimizing metal leaching .

-

Solvent : Water as a green solvent, enabling room-temperature (20°C) reactions.

-

Oxidant : NaIO₄ (1.1 equiv) selectively oxidizes sulfide to sulfone without over-oxidation .

Experimental Data:

| Parameter | Value |

|---|---|

| Starting Material | 4-Bromothioanisole |

| Catalyst | Ruthenium-carbon composite |

| Oxidant | Sodium periodate |

| Temperature | 20°C |

| Reaction Time | 2 hours |

| Yield | 100% |

Advantages :

-

Ambient temperature reduces energy costs.

-

Water-based system aligns with green chemistry principles.

-

No chromatographic purification required.

Limitations :

-

Higher cost of Ru-C catalyst.

-

Sodium periodate must be handled cautiously due to its oxidative hazards.

Comparative Analysis of Methods

Critical Evaluation of Methodologies

Sulfonation-Alkylation

This route is ideal for bulk synthesis due to its straightforward protocol and compatibility with continuous flow systems. However, the use of methyl sulfate—a potential carcinogen—requires stringent safety measures. The high purity of the product (mp: 98–99°C) matches literature values, confirming reliability .

Oxidation of 4-Bromothioanisole

The Ru-C/NaIO₄ system exemplifies modern oxidative methodologies, offering quantitative yields under mild conditions. The absence of halogenated solvents (e.g., dichloromethane in older methods) enhances environmental sustainability . Recent advances in NaIO₄ chemistry further validate its role in selective sulfone formation .

Propriétés

Numéro CAS |

51439-45-3 |

|---|---|

Formule moléculaire |

C14H12Br2O2S |

Poids moléculaire |

404.1 g/mol |

Nom IUPAC |

1-bromo-4-[(4-bromophenyl)methylsulfonylmethyl]benzene |

InChI |

InChI=1S/C14H12Br2O2S/c15-13-5-1-11(2-6-13)9-19(17,18)10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 |

Clé InChI |

YLACSXJICGXRJR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CS(=O)(=O)CC2=CC=C(C=C2)Br)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.